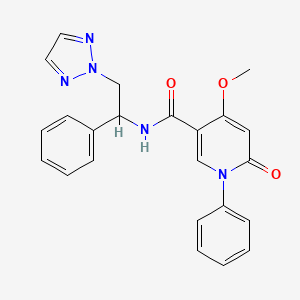

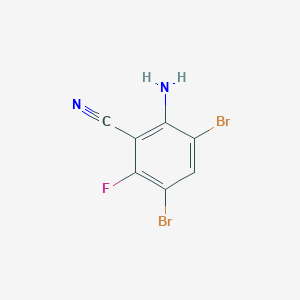

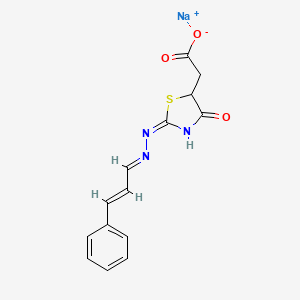

![molecular formula C8H10N4 B2657503 N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1506816-22-3](/img/structure/B2657503.png)

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are known for their significant photophysical properties . These compounds have attracted a great deal of attention in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step method . This method uses a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid . This allows the introduction of a substituted amino group into position 5 of azolo[1,5-a]-pyrimidines without the use of severe conditions and palladium catalysts .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical and Chemical Properties Analysis

The compound “this compound” has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Research on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, which are structurally related to N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, has demonstrated pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety significantly influences the antimicrobial activity of these compounds (Sirakanyan et al., 2021). Additionally, compounds derived from pyrazolo[1,5-a]pyrimidine demonstrated antibacterial and antifungal pharmacophore sites, indicating their potential in addressing microbial resistance issues (Titi et al., 2020).

Anticancer Activity

Pyrazolo[1,5-a]pyrimidin-4-one derivatives have shown significant anticancer activity, especially against the MCF-7 human breast adenocarcinoma cell line. The structure-activity relationship studies highlight the potential of these compounds as therapeutic agents for cancer treatment (Abdellatif et al., 2014).

Insecticidal Properties

Pyrimidine-linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation have shown potential insecticidal activity against Pseudococcidae insects. These findings suggest the utility of such compounds in developing new insecticidal agents (Deohate & Palaspagar, 2020).

Synthetic Methodologies

Advanced synthetic methodologies have been developed for the efficient construction of pyrazolo[1,5-a]pyrimidines and their derivatives, demonstrating the versatility of this scaffold in organic synthesis. Techniques such as regioselective synthesis in aqueous media under ultrasound irradiation have been employed to achieve highly substituted pyrazolo[1,5-a]pyrimidines, showcasing the adaptability of these compounds for various synthetic applications (Kaping et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have the potential to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name |

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLPWURCCBIOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

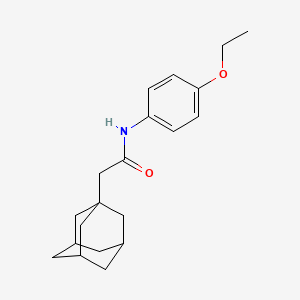

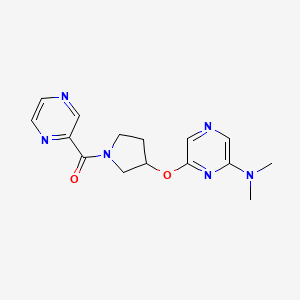

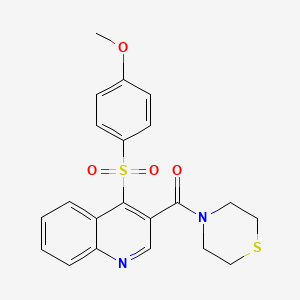

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)

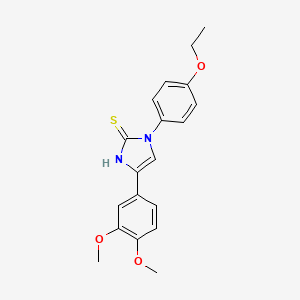

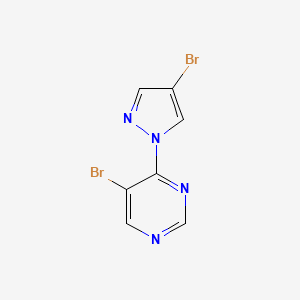

![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)

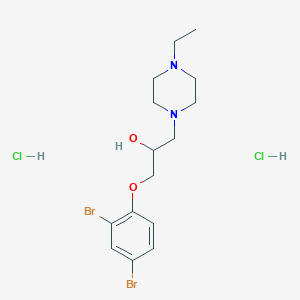

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)